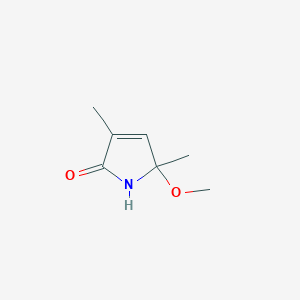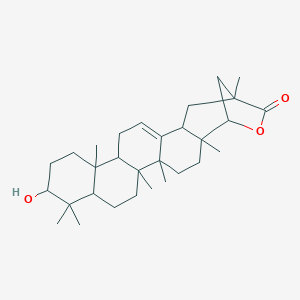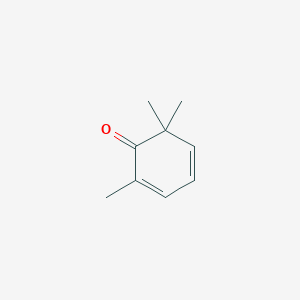
2-Butyne, 1,4-bis(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne, 1,4-bis(ethylthio)- is a chemical compound that is also known as BETS. It is a sulfur-containing molecule that has been widely used in scientific research. BETS has a variety of applications, including as a solvent, a reagent, and a reactant in organic synthesis.
Scientific Research Applications
BETS has been used in a variety of scientific research applications. One of its main uses is as a solvent for the dissolution of metal complexes. BETS has also been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic sulfides. Additionally, BETS has been used as a reactant in the preparation of various compounds, such as thioethers and sulfones.
Mechanism of Action
The mechanism of action of BETS is not fully understood. However, it is believed that the sulfur atoms in BETS play a crucial role in its reactivity. The sulfur atoms are able to form strong bonds with metals, which makes BETS an effective solvent for metal complexes.
Biochemical and Physiological Effects:
BETS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels and is not considered to be a significant health hazard.
Advantages and Limitations for Lab Experiments
One advantage of using BETS in lab experiments is its ability to dissolve metal complexes. This makes it a useful solvent for the preparation of metal-containing compounds. Additionally, BETS is relatively easy to synthesize and is readily available.
One limitation of using BETS is its instability under certain conditions. For example, BETS can undergo oxidation in the presence of air or moisture, which can lead to the formation of unwanted byproducts.
Future Directions
There are several future directions for the use of BETS in scientific research. One potential application is in the development of new metal-containing compounds for use in catalysis. Additionally, BETS could be used as a solvent for the preparation of new materials, such as metal-organic frameworks. Further studies could also be conducted to better understand the mechanism of action of BETS and its potential applications in various fields of chemistry.
Synthesis Methods
The synthesis of BETS can be achieved through the reaction of 1,4-diiodobutane with sodium ethylthiolate. This reaction is carried out in the presence of a catalyst, such as copper(I) iodide. The resulting product is then purified through a series of techniques, such as distillation and recrystallization.
properties
CAS RN |
13597-11-0 |
|---|---|
Product Name |
2-Butyne, 1,4-bis(ethylthio)- |
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
1,4-bis(ethylsulfanyl)but-2-yne |
InChI |
InChI=1S/C8H14S2/c1-3-9-7-5-6-8-10-4-2/h3-4,7-8H2,1-2H3 |
InChI Key |
QHJHZAAOWXGVRD-UHFFFAOYSA-N |
SMILES |
CCSCC#CCSCC |
Canonical SMILES |
CCSCC#CCSCC |
Other CAS RN |
13597-11-0 |
synonyms |
1,4-bis(ethylsulfanyl)but-2-yne |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



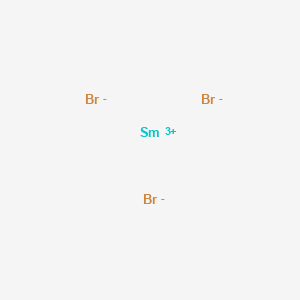

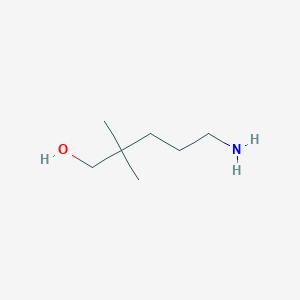
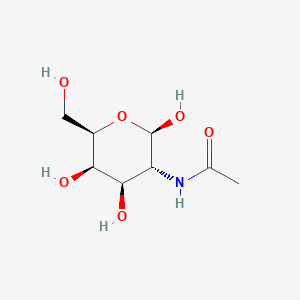

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)


